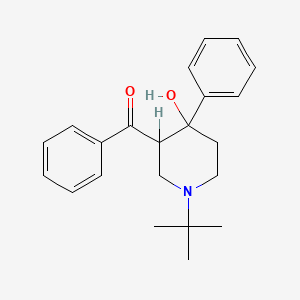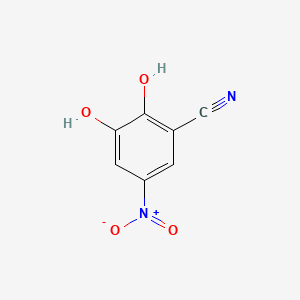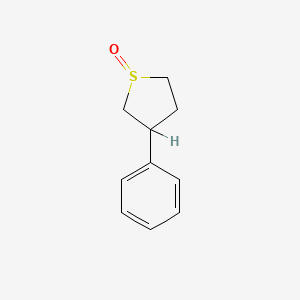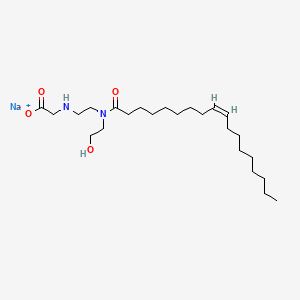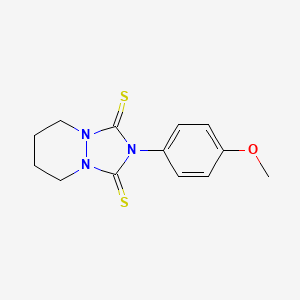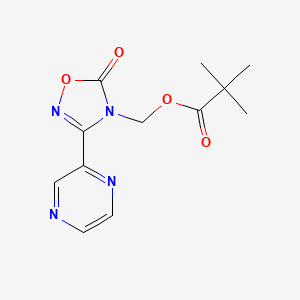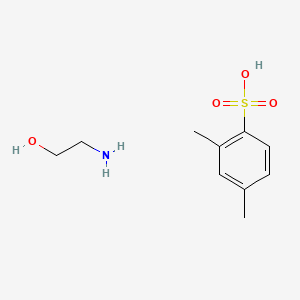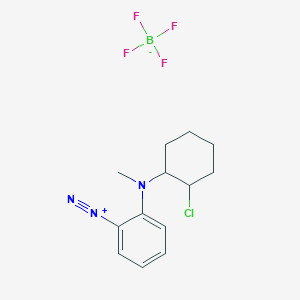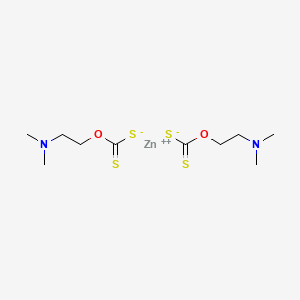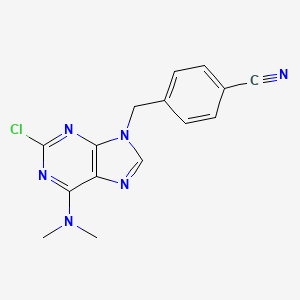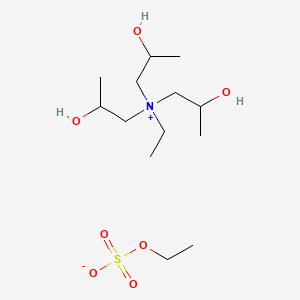
Disodium 2,2'-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) is a complex organic compound with a molecular formula of C28H18N4Na2O6S4. It is known for its unique structure, which includes two benzothiazole rings connected by an azoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) typically involves the reaction of 2-aminothiophenol with 2-chloro-6-methylbenzothiazole under controlled conditions. The resulting intermediate is then reacted with sodium nitrite and hydrochloric acid to form the azoxy compound. The final step involves sulfonation with sulfuric acid to introduce the sulfonate groups, followed by neutralization with sodium hydroxide to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azoxy group to an azo or hydrazo group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Azo and hydrazo derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. The azoxy group can interact with nucleophiles and electrophiles, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes such as enzyme activity and protein function.
Comparación Con Compuestos Similares
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) is unique due to its azoxy linkage and sulfonate groups. Similar compounds include:
Disodium 2,2’-(azodi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate): Lacks the azoxy group but has similar benzothiazole rings.
Disodium 2,2’-(azoxydi-p-phenylene)bis(benzothiazole-7-sulphonate): Similar structure but without the methyl groups on the benzothiazole rings.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
Propiedades
Número CAS |
83006-45-5 |
|---|---|
Fórmula molecular |
C28H18N4Na2O7S4 |
Peso molecular |
696.7 g/mol |
Nombre IUPAC |
disodium;6-methyl-2-[4-[[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]-oxidoazaniumylidene]amino]phenyl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H20N4O7S4.2Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-32(33)20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;;/h3-14H,1-2H3,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
Clave InChI |
QFTITBISFCYGAZ-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


